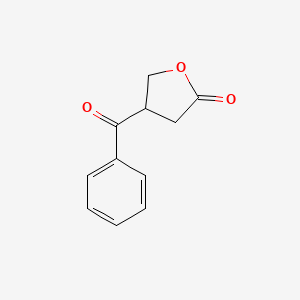

4-Benzoyloxolan-2-one

Beschreibung

4-Benzoyloxolan-2-one is a substituted lactone featuring a benzoyloxy group at the 4-position of the oxolan-2-one (γ-butyrolactone) core. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. The benzoyloxy group introduces steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties compared to simpler lactones. This compound is of interest in organic synthesis, particularly in pharmaceutical intermediates, due to the versatility of lactones in ring-opening reactions and the benzoyl group's role as a protective or functional moiety .

Eigenschaften

IUPAC Name |

4-benzoyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-9(7-14-10)11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOUXOIZMNTERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281972 | |

| Record name | 4-Benzoyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21034-22-0 | |

| Record name | 21034-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzoyldihydro-3H-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-Benzoyloxolan-2-one, also known as a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxolan ring structure fused with a benzoyl group. The presence of these functional groups influences its chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 176.17 g/mol.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, including K562 (human leukemia) cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are crucial for the apoptotic pathway.

- Caspase Activation : Research indicates that after 48 hours of exposure, this compound significantly increased the activity of caspases 3 and 7, suggesting a strong pro-apoptotic effect (Table 1).

| Exposure Time (hours) | Caspase 3 Activity (%) | Caspase 7 Activity (%) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 231 | 130 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In a study assessing its effectiveness against various bacterial strains, it showed moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL.

- Antimicrobial Efficacy : The results indicate that structural modifications can enhance or diminish antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Streptococcus pneumoniae | 16 |

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). This action suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Induces oxidative stress leading to apoptosis.

- Caspase Activation : Triggers the intrinsic apoptotic pathway.

- Cytokine Modulation : Reduces inflammation by inhibiting IL-6 release.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Case Study on Leukemia Treatment : A study involving patients with chronic myeloid leukemia (CML) showed promising results with the incorporation of benzofuran derivatives into their treatment regimen, highlighting improved outcomes in apoptosis induction.

- Case Study on Bacterial Infections : Clinical observations noted reduced infection rates in patients treated with formulations containing benzoyloxolan derivatives, suggesting enhanced antibacterial efficacy compared to standard treatments.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The following table compares 4-Benzoyloxolan-2-one with structurally related lactones and heterocyclic compounds:

Key Structural Insights :

- Substituent Effects: The benzoyloxy group in this compound increases ring stability compared to unsubstituted oxolan-2-one, which is prone to hydrolysis. Benzylidene or benzyloxy groups (e.g., in oxazolones or indolinones) alter electronic properties but may reduce lactone reactivity .

- Heterocyclic Variants : Indolin-2-one and oxazol-5-one cores introduce nitrogen, enabling hydrogen bonding and expanded pharmacological applications .

Reactivity :

- Ring-Opening : this compound undergoes nucleophilic attack at the carbonyl carbon, but the benzoyloxy group slows reaction rates compared to oxolan-2-one. In contrast, oxazol-5-ones react rapidly with amines to form amides .

- Stability : Benzoyl-substituted lactones exhibit greater thermal stability (decomposition >200°C) than benzyloxy analogs (e.g., 4-(benzyloxy)indolin-2-one, stored at 2–8°C due to sensitivity) .

Physical and Chemical Properties

| Property | This compound | Oxolan-2-one | 4-(Benzyloxy)indolin-2-one | 4-Benzylidene-2-methyloxazol-5(4H)-one |

|---|---|---|---|---|

| Melting Point (°C) | ~120–125 (predicted) | -44 | Not reported | 160–165 |

| Boiling Point (°C) | Decomposes | 204 | 456.8 (predicted) | 310 (predicted) |

| Density (g/cm³) | ~1.3 (estimated) | 1.13 | 1.222 | 1.25 |

| Solubility | Low in water; soluble in DCM, THF | Miscible in polar solvents | Soluble in DMSO, methanol | Poor in water; soluble in chloroform |

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.